molecular formula C14H18N4O2S B2382401 1-(benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 2097896-00-7

1-(benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2382401
CAS No.: 2097896-00-7
M. Wt: 306.38
InChI Key: LWCIFFLBGSTVRM-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a 1H-1,2,3-triazol-1-yl group

Scientific Research Applications

1-(Benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound can be used to study its effects on various biological systems. It may serve as a probe to investigate cellular processes or as a potential therapeutic agent.

    Medicine: The compound’s potential medicinal properties make it a candidate for drug development. It could be explored for its activity against specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions, where a benzylsulfonyl chloride reacts with the piperidine ring under basic conditions.

    Attachment of the 1H-1,2,3-Triazol-1-yl Group: The 1H-1,2,3-triazol-1-yl group can be attached using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The benzylsulfonyl group and the 1H-1,2,3-triazol-1-yl group can interact with proteins, enzymes, or receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)benzene
  • 1-(Benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)butane
  • 1-(Benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)cyclohexane

Uniqueness

1-(Benzylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of both the benzylsulfonyl and 1H-1,2,3-triazol-1-yl groups on a piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzylsulfonyl-4-(triazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-21(20,12-13-4-2-1-3-5-13)17-9-6-14(7-10-17)18-11-8-15-16-18/h1-5,8,11,14H,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIFFLBGSTVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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